molecular formula C13H10F3N3O3 B2972267 1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1049513-09-8

1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2972267
CAS No.: 1049513-09-8
M. Wt: 313.236
InChI Key: UUGMOFPFANMJHX-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a dihydropyridazine core. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution reactions using trifluoromethoxy-containing reagents.

    Amidation Reaction: The final step involves the amidation of the pyridazine core with the appropriate carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and substituted pyridazine compounds.

Scientific Research Applications

1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridazine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    1-methyl-6-oxo-N-[4-(methoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

IUPAC Name

1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c1-19-11(20)7-6-10(18-19)12(21)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGMOFPFANMJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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